molecular formula C8H11N3O3 B12615595 1-[5-(Methoxymethoxy)pyridin-2(1H)-ylidene]-1-nitrosomethanamine CAS No. 886980-63-8

1-[5-(Methoxymethoxy)pyridin-2(1H)-ylidene]-1-nitrosomethanamine

Cat. No.: B12615595
CAS No.: 886980-63-8
M. Wt: 197.19 g/mol
InChI Key: LORKLHUQYDTBFD-UHFFFAOYSA-N
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Description

N’-HYDROXY-5-(METHOXYMETHOXY)PYRIDINE-2-CARBOXIMIDAMIDE is a compound belonging to the class of N-substituted imidamide derivatives. These compounds are known for their diverse potential applications, particularly in the fields of chemistry, biology, and medicine. The structure of this compound includes a pyridine ring substituted with hydroxy and methoxymethoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-HYDROXY-5-(METHOXYMETHOXY)PYRIDINE-2-CARBOXIMIDAMIDE can be achieved through a multi-step process. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The three-step procedure mentioned above is often preferred for its efficiency and ability to produce the desired compound with high specificity .

Chemical Reactions Analysis

Types of Reactions

N’-HYDROXY-5-(METHOXYMETHOXY)PYRIDINE-2-CARBOXIMIDAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridinecarboximidines .

Scientific Research Applications

N’-HYDROXY-5-(METHOXYMETHOXY)PYRIDINE-2-CARBOXIMIDAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-HYDROXY-5-(METHOXYMETHOXY)PYRIDINE-2-CARBOXIMIDAMIDE involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxymethoxy groups play a crucial role in binding to these targets, thereby modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-HYDROXY-5-(METHOXYMETHOXY)PYRIDINE-2-CARBOXIMIDAMIDE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

886980-63-8

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

N'-hydroxy-5-(methoxymethoxy)pyridine-2-carboximidamide

InChI

InChI=1S/C8H11N3O3/c1-13-5-14-6-2-3-7(10-4-6)8(9)11-12/h2-4,12H,5H2,1H3,(H2,9,11)

InChI Key

LORKLHUQYDTBFD-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CN=C(C=C1)C(=NO)N

Origin of Product

United States

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